![molecular formula C19H20ClN5S B10876796 2-chloro-5-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B10876796.png)
2-chloro-5-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine
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Overview
Description
(6-CHLORO-3-PYRIDYL)METHYL [4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that features a combination of pyridyl and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-CHLORO-3-PYRIDYL)METHYL [4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridyl and triazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, cyclohexylamine, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Solvent recovery and purification steps are also integral to the industrial production process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-CHLORO-3-PYRIDYL)METHYL [4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine gas or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, (6-CHLORO-3-PYRIDYL)METHYL [4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a therapeutic agent. Researchers are investigating its efficacy in treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (6-CHLORO-3-PYRIDYL)METHYL [4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl Chitosan: A biocompatible hydrogel with applications in drug delivery and tissue engineering.
Uniqueness
What sets (6-CHLORO-3-PYRIDYL)METHYL [4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE apart is its combination of pyridyl and triazolyl groups, which confer unique chemical properties and potential biological activities. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H20ClN5S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-chloro-5-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C19H20ClN5S/c20-17-9-8-14(11-22-17)13-26-19-24-23-18(15-5-4-10-21-12-15)25(19)16-6-2-1-3-7-16/h4-5,8-12,16H,1-3,6-7,13H2 |
InChI Key |
NLOJQQVBNOINLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC3=CN=C(C=C3)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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